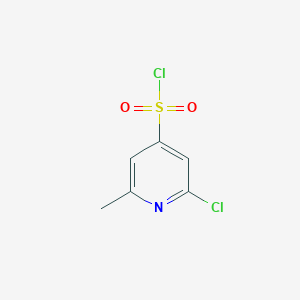

2-Chloro-6-methylpyridine-4-sulfonyl chloride

Description

Properties

CAS No. |

1211527-22-8 |

|---|---|

Molecular Formula |

C6H5Cl2NO2S |

Molecular Weight |

226.08 g/mol |

IUPAC Name |

2-chloro-6-methylpyridine-4-sulfonyl chloride |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)3-6(7)9-4/h2-3H,1H3 |

InChI Key |

MXQTXQJLWCLANT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Formation from Hydroxypyridine Sulfonic Acids Using Phosphorus Trichloride and Chlorine Gas

One of the most documented and efficient methods for preparing chloropyridine sulfonyl chlorides involves chlorination of hydroxypyridine sulfonic acids using a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). This method is described in European patent EP1048654A2 and is adaptable to various substituted pyridines, including 2-chloro-6-methyl derivatives.

- Starting Material: Hydroxypyridine-3-sulfonic acid derivatives, preferably 4-hydroxypyridine-3-sulfonic acid.

- Reagents: Phosphorus trichloride (PCl₃), chlorine gas (Cl₂), and catalytic amounts of phosphorus oxychloride (POCl₃) formed in situ.

- Solvent: Toluene with acetone or methyl tert-butyl ether (MTBE) as co-solvents to improve mixing and prevent caking.

- Reaction Conditions: Reflux temperature around 80–110 °C for 20 hours under stirring.

- Workup: Removal of excess PCl₃ and POCl₃ by vacuum distillation, washing organic phase with water, and precipitation by addition of aqueous ammonia to form sulfonamide intermediates.

- Yield and Purity: Yields of chloropyridine sulfonyl chlorides are typically high (~83–84%), with purity above 99.7% (HPLC).

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve hydroxypyridine sulfonic acid in PCl₃ and POCl₃ mixture | Heat to reflux (~80 °C) | POCl₃ formed enhances solubility |

| 2 | Introduce chlorine gas slowly over 3–4 hours | Temperature rises to 103–108 °C | Controls chlorination extent |

| 3 | Continue reaction for 20 hours at 105–110 °C | Stirring maintained | Yellowish solution becomes clear |

| 4 | Remove excess reagents by vacuum distillation | 50 °C under vacuum | Residue dissolved in toluene |

| 5 | Wash organic phase with water, add acetone and aqueous ammonia | 20–25 °C, pH ~9 | Precipitates sulfonamide intermediate |

| 6 | Filter, wash, and dry product | Room temperature | Yield ~84%, purity 99.7% |

This method is advantageous due to the simplified handling of liquid PCl₃ and gaseous Cl₂ compared to solid PCl₅, and the ability to control reaction by chlorine gas feed rate.

Radical Chlorosulfonation of 2-Chloro-4-methylpyridine

Another approach involves direct chlorosulfonation of 2-chloro-4-methylpyridine using sulfuryl chloride (SO₂Cl₂) under free radical initiation conditions. This method is adapted from related chloromethylation and sulfonyl chloride synthesis procedures described in Chinese patent CN102304082A.

- Starting Material: 2-Chloro-4-methylpyridine (a close structural analogue).

- Reagents: Sulfuryl chloride (SO₂Cl₂), free radical initiators such as azobisisobutyronitrile (AIBN), dibenzoyl peroxide, or tert-butyl hydroperoxide.

- Solvent: Carbon tetrachloride (CCl₄) or similar inert solvents.

- Reaction Conditions: Dropwise addition of SO₂Cl₂ to the pyridine substrate with initiator, refluxing at 80–110 °C for 2–8 hours.

- Workup: Neutralization with saturated sodium bicarbonate, vacuum distillation to isolate product.

Though this method is more commonly applied for chloromethylation, it can be adapted for sulfonyl chloride formation by controlling reaction parameters and reagents.

Chlorination of Pyridine-2-sulfinates with N-Chlorosuccinimide

A milder synthetic route involves the chlorination of sodium pyridine-2-sulfinate salts using N-chlorosuccinimide (NCS) in dichloromethane solvent, as reported in ChemicalBook and related literature.

- Starting Material: Sodium 2-pyridinesulfinate.

- Reagents: N-chlorosuccinimide (NCS).

- Solvent: Dichloromethane (DCM).

- Reaction Conditions: Stirring at ambient temperature for 1 hour.

- Workup: Filtration through Celite, quenching with methanol, purification by reversed-phase HPLC or extraction.

This method provides a direct and selective synthesis of pyridine sulfonyl chlorides under mild conditions, suitable for sensitive substrates, though yields can be moderate (~12% in some cases) depending on purification.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Chlorination of hydroxypyridine sulfonic acid | 4-Hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂, POCl₃ | Reflux 80–110 °C, 20 h | ~84% | 99.7% (HPLC) | High yield, industrially scalable |

| Radical chlorosulfonation | 2-Chloro-4-methylpyridine | SO₂Cl₂, radical initiator | Reflux 80–110 °C, 2–8 h | Not specified | Not specified | Requires radical initiator, solvent CCl₄ |

| Chlorination of pyridine sulfinate | Sodium 2-pyridinesulfinate | N-chlorosuccinimide | RT, 1 h | ~12% (reported) | High (after purification) | Mild conditions, low yield |

Analytical and Research Findings

- The chlorination of hydroxypyridine sulfonic acid using PCl₃ and Cl₂ is the most efficient and reproducible method, providing high purity and yield suitable for large-scale synthesis.

- Radical chlorosulfonation methods need careful control of reaction parameters to avoid side reactions and overchlorination.

- NCS chlorination offers a gentle alternative but may require extensive purification and suffers from lower yields.

- Characterization of the final product typically involves HPLC purity analysis, melting point determination (~153 °C decomposition point for related sulfonamides), and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypobromite for the conversion of amides to aminopyridines, and concentrated oleum for sulfonation reactions . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include pyridine-3-sulfonic acids and sulfonyl amides, which are valuable intermediates for the synthesis of various technical and pharmaceutical compounds .

Scientific Research Applications

2-Chloro-6-methylpyridine-4-sulfonyl chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyridine-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-Chloro-6-methylpyridine-4-carboxylic acid and analogous chloro-methylpyridine derivatives:

Key Observations:

Functional Group Reactivity :

- The carboxylic acid in 2-Chloro-6-methylpyridine-4-carboxylic acid enables participation in condensation or amidation reactions, whereas the carbonyl chloride in 6-Methylpyridine-2-carbonyl chloride hydrochloride is highly reactive toward nucleophiles (e.g., amines, alcohols) .

- The chloromethyl group in 2-Chloro-3-(chloromethyl)-6-methylpyridine hydrochloride may facilitate alkylation or further functionalization .

Substituent Positioning :

- The position of substituents significantly impacts biological activity and synthetic utility. For example, the 4-carboxylic acid group in the reference compound contrasts with the 2-carbonyl chloride in , which may alter solubility and reactivity.

Safety and Handling :

- While specific safety data for 2-Chloro-6-methylpyridine-4-sulfonyl chloride are absent, 2-Chloro-6-methylpyridine-4-carboxylic acid requires standard precautions for carboxylic acids (e.g., avoiding inhalation, using PPE) . Carbonyl chlorides (e.g., ) typically necessitate stricter handling due to their corrosive nature and moisture sensitivity .

Biological Activity

2-Chloro-6-methylpyridine-4-sulfonyl chloride is a chemical compound known for its potential biological activities and applications in pharmaceuticals and specialty chemicals. Its unique structure, featuring a pyridine ring with chlorine and sulfonyl chloride substituents, contributes to its reactivity and biological interactions. This article delves into the biological activity of this compound, highlighting research findings, applications, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClNO₂S. The presence of the sulfonyl chloride group makes this compound particularly reactive, allowing it to participate in various chemical reactions that can lead to biological activity.

Biological Applications

Pharmaceutical Development:

this compound is utilized in the synthesis of various pharmaceutical agents. It has been reported to aid in producing antihistamines and antiarrhythmic drugs, which are essential for treating allergies and heart rhythm disorders. Additionally, it serves as a precursor for developing compounds targeting multiple therapeutic areas including anti-ulcerative, anti-viral, anti-diabetic, and anti-cancer agents.

Analytical Chemistry:

In analytical chemistry, this compound acts as a derivatization agent to enhance the sensitivity of metabolites during high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This application is crucial for accurately quantifying biological samples.

The mechanism of action for this compound primarily involves its electrophilic nature due to the sulfonyl chloride group. This allows it to react with nucleophiles in biological systems, potentially modifying proteins or other macromolecules. Such interactions can lead to changes in enzyme activity or signaling pathways, contributing to its biological effects.

Case Studies and Experimental Data

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-3-pyridinesulfonyl chloride | Pyridine ring with a sulfonyl chloride | Different position of chlorine affects reactivity |

| 4-Methylpyridine | Methyl group on pyridine | Lacks the reactive sulfonyl group |

| 3-Aminopyridine-4-sulfonyl chloride | Amino group instead of chloro | Different functional group leads to different reactivity |

| 2-Aminopyridine-3-sulfonyl chloride | Amino group at position 2 | Reacts differently due to amino functionality |

The table above illustrates how the structural features of this compound contribute to its unique reactivity compared to other pyridine derivatives.

Q & A

Q. What are the optimal synthetic conditions for 2-Chloro-6-methylpyridine-4-sulfonyl chloride to minimize side reactions?

- Methodological Answer: Synthesis typically involves chlorosulfonation of 6-methylpyridine derivatives under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane. Excess chlorosulfonic acid is used to drive the reaction, followed by quenching with ice-water to stabilize the sulfonyl chloride group. Inert atmospheres (N₂/Ar) are critical to prevent hydrolysis. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) reduces impurities like unreacted precursors or hydrolyzed byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C6, chloro at C2) via coupling patterns and chemical shifts (δ ~2.5 ppm for CH₃, δ ~8.0 ppm for pyridine protons).

- FT-IR : Confirm sulfonyl chloride (S=O stretch ~1370 cm⁻¹, S-Cl ~530 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion [M+] and fragmentation patterns (e.g., loss of Cl, SO₂Cl groups) validate structure. Computational validation using density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) improves spectral interpretation .

Q. What storage conditions ensure stability of this compound?

- Methodological Answer: Store under anhydrous conditions in sealed, amber vials at 2–8°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) and inert gas purging extend shelf life. Regular titration (e.g., iodometric assays) monitors active sulfonyl chloride content, as degradation produces sulfonic acids .

Advanced Research Questions

Q. How can DFT models predict reactivity trends of the sulfonyl chloride group in this compound?

- Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections accurately model electrophilic reactivity. Calculate Fukui indices to identify nucleophilic/electrophilic sites, and assess transition states for sulfonation reactions. Solvent effects (PCM models) and steric parameters (e.g., methyl group hindrance) refine predictions. Validate against experimental kinetic data (e.g., reaction rates with amines/thiols) .

Q. How to resolve contradictions in reported reactivity data with nucleophiles (e.g., amines vs. alcohols)?

- Methodological Answer: Systematically vary reaction parameters:

- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of amines, while alcohols react better in dichloromethane.

- Temperature : Higher temperatures (40–60°C) favor alcohol activation but risk sulfonyl chloride decomposition.

- Catalysts : Use DMAP or NEt₃ to stabilize intermediates. Compare purity via HPLC and monitor side reactions (e.g., sulfonamide vs. sulfonate ester formation) .

Q. How does steric hindrance from methyl/chloro substituents influence regioselectivity in sulfonation?

- Methodological Answer: Molecular dynamics simulations (MD) and X-ray crystallography reveal steric clashes at C2 and C6 positions. The methyl group at C6 restricts axial attack, directing nucleophiles to C4. Compare with analogs (e.g., 2-methoxy derivatives) to isolate steric vs. electronic effects. Experimental validation via competitive reactions (e.g., using para-substituted anilines) quantifies selectivity .

Q. What strategies optimize yields when using this compound as a sulfonating agent in multi-step syntheses?

- Methodological Answer:

- Stepwise Functionalization : Pre-activate nucleophiles (e.g., silylated alcohols) to enhance reactivity.

- Solid-Phase Synthesis : Immobilize intermediates on sulfonyl chloride resins to simplify purification and reduce side reactions .

- In Situ Quenching : Add scavengers (e.g., polymer-bound trisamine) to remove excess reagent post-reaction .

Data Analysis and Contradiction Management

Q. How to address non-overlapping clusters in computational vs. experimental reactivity studies?

- Methodological Answer: Reconcile discrepancies by:

- Parameter Sensitivity Analysis : Test DFT functionals (e.g., M06-2X vs. B3LYP) and basis sets.

- Experimental Replication : Standardize conditions (e.g., humidity, reagent purity) across labs.

- Meta-Analysis : Aggregate datasets (e.g., from PubChem, CAS Common Chemistry) to identify outliers and consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.